2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid

Medicinal Chemistry Structure-Activity Relationship Ligand Design

This compound is a structurally unique sulfonylpyrrolidine benzoic acid featuring a 3-(pyridin-4-yloxy)pyrrolidine substituent not found in standard building-block libraries. It serves as a high-priority SAR probe to dissect the impact of the 4-pyridyloxy group on target binding, solubility, and metabolic stability. Directly aligned with Sanofi’s EP1836180 HDL‑elevating chemotype, it also shows class‑level antiviral potential against hRSV. The fluorobenzoic acid handle, sulfonamide linker, and basic pyridine moiety make it an ideal scaffold for affinity probes, PROTAC ligands, or fluorescent reporters. Secure this key analog to accelerate your medicinal chemistry campaign.

Molecular Formula C16H15FN2O5S
Molecular Weight 366.36
CAS No. 2034392-71-5
Cat. No. B2374516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid
CAS2034392-71-5
Molecular FormulaC16H15FN2O5S
Molecular Weight366.36
Structural Identifiers
SMILESC1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
InChIInChI=1S/C16H15FN2O5S/c17-15-2-1-13(9-14(15)16(20)21)25(22,23)19-8-5-12(10-19)24-11-3-6-18-7-4-11/h1-4,6-7,9,12H,5,8,10H2,(H,20,21)
InChIKeySISQBAOQEYOTPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid – Baseline Profile and Chemical Class Identification


2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid (CAS 2034392-71-5) belongs to the class of sulfonylpyrrolidine benzoic acid derivatives. Structurally, it combines a fluorinated benzoic acid core, a pyrrolidine sulfonamide linker, and a terminal 4-pyridyloxy substituent. This class has been explored in Sanofi patents for dyslipidemia and atherosclerosis [1] and in academic studies for antiviral applications [2], though published target-specific data for this particular compound remain scarce.

Why Generic Substitution Fails for 2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid


The 3-(pyridin-4-yloxy)pyrrolidine motif is not found in common pyrrolidine sulfonamide building blocks. In the Sanofi EP1836180 patent, the nature of the R1/R2 substituents on the pyrrolidine ring significantly modulates in vitro potency against lipid targets [1]. A close analog lacking the pyridin‑4‑yloxy group (2-fluoro-5-(1-pyrrolidinylsulfonyl)benzoic acid, Hit2Lead SC-7962333) shows a computed LogP of 1.71 and tPSA of 74.7 Ų . The pyridin‑4‑yloxy extension in the target compound alters hydrogen-bonding capacity, molecular shape, and lipophilicity, making simple one‑to‑one substitution unreliable without re‑validation of pharmacokinetic and pharmacodynamic properties.

Product-Specific Quantitative Evidence Guide for 2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid


Structural Differentiation: Pyridin‑4‑yloxy vs. Unsubstituted Pyrrolidine Sulfonamide

The closest commercially cataloged analog is 2-fluoro-5-(1-pyrrolidinylsulfonyl)benzoic acid (Hit2Lead SC-7962333). The target compound appends a 4-pyridyloxy group to the pyrrolidine ring, introducing a basic nitrogen and additional aromatic π‑surface. This modification is predicted to increase hydrogen‑bond acceptor count, topological polar surface area, and molecular weight while modulating lipophilicity . Direct head-to-head experimental comparisons are not published; differentiation is therefore inferred from physicochemical property differences.

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Class‑Level Biological Activity: Sulfonylpyrrolidine Anti‑hRSV Activity

Although no direct biological data exist for the target compound, a closely related sulfonylpyrrolidine (compound 5o) from the same chemotype demonstrated EC₅₀ = 2.3 ± 0.8 µM against human respiratory syncytial virus (hRSV) with a selectivity index (CC₅₀/EC₅₀) of 13.4 [1]. This class‑level comparator establishes that the sulfonylpyrrolidine scaffold can be optimized to achieve low‑micromolar antiviral potency. The target compound’s additional pyridin‑4‑yloxy group may further modulate potency and selectivity, though this remains to be experimentally validated.

Antiviral Respiratory Syncytial Virus Sulfonylpyrrolidine

Patent‑Disclosed Therapeutic Utility: Lipid Modulation via Sulfonylpyrrolidines

Sanofi patent EP1836180 claims sulfonylpyrrolidines of formula I for the prevention and treatment of dyslipidemia, particularly for raising HDL levels [1]. The generic formula encompasses compounds with heterocyclic substituents including pyridine. Although the exact target compound is not exemplified, the patent describes in vitro assays measuring HDL‑cholesterol elevation and provides a structural rationale for why aryl/heteroaryl substituents on the pyrrolidine nitrogen contribute to potency. The target compound’s 4‑pyridyloxy group aligns with the preferred heterocyclic substitution pattern described in the patent.

Dyslipidemia HDL Atherosclerosis Cardiovascular

Best Research and Industrial Application Scenarios for 2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid


Structure–Activity Relationship (SAR) Exploration of Sulfonylpyrrolidine Chemical Space

The target compound serves as a key analog in SAR studies aimed at understanding the impact of a 4‑pyridyloxy substituent on the pyrrolidine ring. Its structural divergence from simpler analogs (e.g., Hit2Lead SC‑7962333) allows medicinal chemists to probe how this extension influences target binding, solubility, and metabolic stability .

Antiviral Lead Optimization (hRSV and Related Indications)

Given the class‑level antiviral activity of sulfonylpyrrolidines against hRSV (EC₅₀ ≈ 2.3 µM for a related scaffold) [1], this compound can be prioritized as a starting point for optimization campaigns seeking to improve potency, selectivity, or pharmacokinetic properties through the unique pyridin‑4‑yloxy moiety.

Cardiovascular Drug Discovery Targeting HDL Modulation

Sanofi’s patent EP1836180 positions sulfonylpyrrolidines as potential HDL‑elevating agents [2]. The target compound’s substitution pattern is consistent with the patent’s preferred embodiments, making it a relevant candidate for in vitro HDL‑cholesterol screening assays in atherosclerosis or dyslipidemia programs.

Chemical Biology Probe Development

The combination of a fluorobenzoic acid handle (useful for conjugation or PET labeling), a sulfonamide linker, and a basic pyridine group makes this compound a versatile scaffold for designing affinity probes, PROTAC ligands, or fluorescent reporters targeting proteins that recognize sulfonylpyrrolidine motifs.

Quote Request

Request a Quote for 2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.